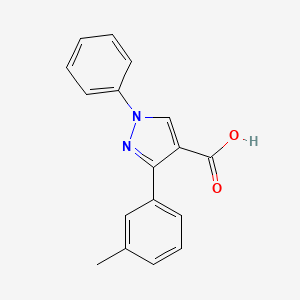
3-(3-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid, also known as MPPCA, is a synthetic compound that belongs to the class of pyrazole derivatives. MPPCA is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins, mediators of inflammation and pain. MPPCA has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
A study highlighted the significance of derivatives similar to 3-(3-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid in the synthesis of various classes of heterocyclic compounds, such as pyrazolo-imidazoles, thiazoles, and spiropyrroles. These compounds serve as valuable building blocks due to their reactivity, offering mild reaction conditions for generating versatile heterocycles (Gomaa & Ali, 2020).
Anticancer Applications
Research on Knoevenagel condensation products, including compounds structurally related to this compound, has demonstrated their potential in the development of anticancer agents. These products have shown remarkable activity against various cancer targets, underscoring their importance in drug discovery (Tokala, Bora, & Shankaraiah, 2022).
Biological Activities of Pyrazole Carboxylic Acid Derivatives
A review on pyrazole carboxylic acid derivatives, including those similar to the compound of interest, has summarized their wide range of biological activities such as antimicrobial, anticancer, and anti-inflammatory effects. This underlines the versatility of these compounds in medicinal chemistry and their potential as scaffolds for developing new therapeutic agents (Cetin, 2020).
Analytical Methods in Antioxidant Activity
Studies have also focused on the analytical methodologies used to determine the antioxidant activity of compounds, including hydroxycoumarins and other bioactive heterocyclic compounds. Such research is crucial for understanding the properties of these molecules and their potential applications in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).
Mecanismo De Acción
Target of Action
Compounds similar to “3-(3-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid” often target specific enzymes or receptors in the body. For instance, many indole derivatives bind with high affinity to multiple receptors .
Mode of Action
The compound might interact with its targets by binding to them, thereby modulating their activity. This could result in a variety of effects, depending on the specific nature of the target and the type of interaction .
Biochemical Pathways
The compound could potentially affect various biochemical pathways. For example, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and the pathways it affects. For example, if the compound has antiviral activity, it might prevent viral replication within cells .
Propiedades
IUPAC Name |
3-(3-methylphenyl)-1-phenylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-12-6-5-7-13(10-12)16-15(17(20)21)11-19(18-16)14-8-3-2-4-9-14/h2-11H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNHBQSXNGUQFQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN(C=C2C(=O)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-benzyl-3-((4-methoxyphenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2597064.png)
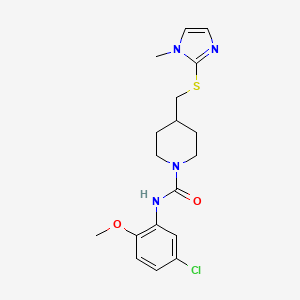
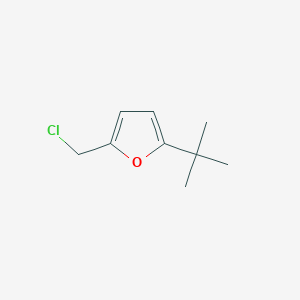
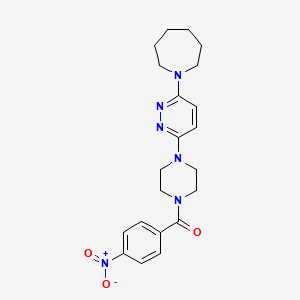
![N-[[4-(2,5-dimethoxyphenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3,4,5-trimethoxybenzamide](/img/structure/B2597068.png)
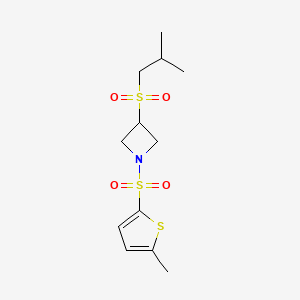

![6-hydroxy-1-methyl-2-oxo-N-[4-(trifluoromethoxy)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide](/img/structure/B2597073.png)
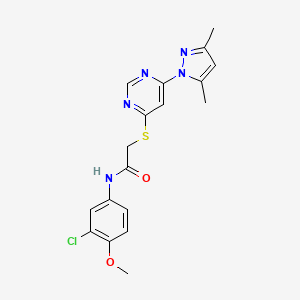
![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxypropyl)oxalamide](/img/structure/B2597075.png)
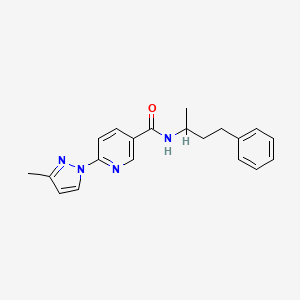
![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-methylbenzamide](/img/structure/B2597079.png)
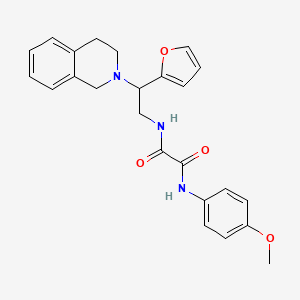
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-N,3-dimethyl-N-(1-methylpiperidin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2597086.png)